S-acetyl-L-glutathione

Übersicht

Beschreibung

S-acetyl-L-glutathione is a useful research compound. Its molecular formula is C12H19N3O7S and its molecular weight is 349.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

S-acetyl-L-glutathione (SAG) is a modified form of glutathione, a crucial antioxidant in the body. This compound has garnered attention for its potential therapeutic applications across various biological contexts, particularly in oxidative stress-related conditions, liver diseases, and cancer. This article explores the biological activities of SAG, supported by recent research findings, case studies, and relevant data tables.

Overview of this compound

SAG is a prodrug of glutathione (GSH), designed to enhance the bioavailability and cellular uptake of glutathione. Its acetylation allows it to cross cell membranes more easily than GSH itself, making it an effective means of replenishing intracellular GSH levels. SAG is metabolized within cells to release GSH, thus contributing to antioxidant defenses and cellular health.

SAG exhibits several biological activities through various mechanisms:

- Antioxidant Activity : SAG enhances the activity of antioxidant enzymes like glutathione peroxidase (GPx) and superoxide dismutase (SOD), thereby mitigating oxidative stress.

- Cellular Uptake : Due to its lipid-like properties, SAG is absorbed intact in the gut and can cross cellular membranes without requiring extensive metabolic processes .

- Apoptosis Induction : In cancer research, SAG has been shown to selectively induce apoptosis in lymphoma cells by depleting intracellular GSH levels, which is critical for cancer cell survival .

Antioxidant Effects

A study involving healthy dogs demonstrated that supplementation with SAG significantly increased GPx levels and improved liver blood parameters over a 35-day period. The findings indicated that SAG administration led to a reduction in biochemical markers associated with liver injury, such as alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT) .

Table 1: Biochemical Parameters Before and After SAG Supplementation

| Parameter | Control Group (Mean ± SD) | Treated Group (Mean ± SD) | p-value |

|---|---|---|---|

| ALP | 300 ± 50 | 200 ± 30 | <0.05 |

| GGT | 50 ± 10 | 30 ± 5 | <0.05 |

| GPx | 400 ± 60 | 600 ± 80 | <0.01 |

Liver Protection Studies

In vitro studies on primary hepatic cells exposed to carbon tetrachloride (CCl4) showed that pre-treatment with SAG significantly protected against cytotoxicity. The administration of SAG restored normal levels of liver enzymes (ALT and AST) that were elevated due to CCl4 exposure .

Table 2: Effect of SAG on Liver Enzyme Levels Post CCl4 Exposure

| Treatment | ALT (U/L) Before | ALT (U/L) After | AST (U/L) Before | AST (U/L) After |

|---|---|---|---|---|

| Control | 100 | 95 | 120 | 115 |

| CCl4 | 150 | - | 180 | - |

| CCl4 + SAG | - | 110 | - | 130 |

Cancer Research

SAG has been investigated for its potential role in cancer therapy. A study found that it induced apoptosis in human lymphoma cell lines through a mechanism independent of GSH elevation. This suggests that SAG may have therapeutic implications in treating certain types of cancer by selectively targeting malignant cells while sparing normal cells .

Case Studies

- Veterinary Applications : A case-control study involving dogs with liver disease showed significant improvements in erythrocyte GSH levels after two weeks of SAG supplementation. The treated group exhibited reduced oxidative stress markers and improved liver function parameters .

- Human Clinical Trials : A human trial indicated that a single oral dose of SAG significantly increased glutathione absorption with high tolerability, suggesting its potential use as a dietary supplement for enhancing antioxidant defenses .

Eigenschaften

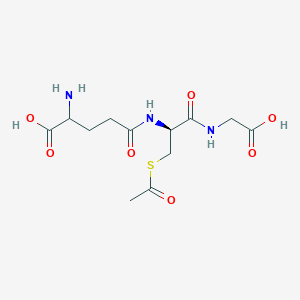

IUPAC Name |

5-[[(2S)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7?,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRWSIPJNWXCEO-BRFYHDHCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)SC[C@H](C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3054-47-5 | |

| Record name | S-acetylglutathione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.